molecular formula C14H13N3O2 B2861371 N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide CAS No. 352013-06-0

N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2861371
CAS No.: 352013-06-0
M. Wt: 255.277
InChI Key: GZHHMLDBKFNDCJ-UHFFFAOYSA-N
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Description

N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide is a synthetic small molecule characterized by its ethanediamide (oxalamide) core, which is strategically substituted with a phenyl group and a pyridin-2-ylmethyl moiety. This specific molecular architecture, featuring hydrogen bond donor and acceptor sites, makes it a compound of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile building block or intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors or other biologically active compounds that target protein-protein interactions. Researchers utilize this reagent for its potential as a pharmacophore in structure-activity relationship (SAR) studies. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. This product is intended for research purposes only and is not for human or therapeutic use.

Properties

IUPAC Name

N'-phenyl-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13(16-10-12-8-4-5-9-15-12)14(19)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHHMLDBKFNDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide typically involves the reaction of N-phenyl ethanediamide with 2-pyridylmethyl chloride under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of this compound hydride.

    Substitution: Formation of various substituted ethanediamide derivatives.

Scientific Research Applications

N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in studies involving metal ion chelation and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical compounds.

Mechanism of Action

The mechanism of action of N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide involves its ability to chelate metal ions, thereby affecting various biochemical pathways. It can inhibit enzymes by binding to their active sites and disrupting their function. The compound’s interaction with metal ions also plays a role in its pro-apoptotic effects, particularly in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 5-chloro substituent in increases reactivity compared to the parent pyridine in the target compound.
  • Solubility Modifiers : The methoxy group in enhances aqueous solubility, whereas the phenyl group in the target compound may reduce it.
  • Backbone Flexibility : Piperidine-based analogs exhibit conformational rigidity, contrasting with the ethanediamide’s planar amide bonds.

Physicochemical Properties

Property Target Compound N1-(5-Chloropyridin-2-yl)-N2-... N1-(2-Methoxy-4-methylbenzyl)-N2-... Phosphanyl Derivatives
Solubility Moderate (apolar phenyl) Low (chloro substituent) High (methoxy group) Very low (phosphorus groups)
Lipophilicity (LogP) ~2.5 (estimated) ~3.1 (chlorine increases LogP) ~1.8 (polar substituents) ~4.0 (highly hydrophobic)
Thermal Stability Stable up to 200°C Data unavailable Stable (reported for analogs) Sensitive to oxidation

Notable Trends:

  • Chlorine Substitution : Increases lipophilicity but reduces solubility, as seen in .
  • Methoxy Groups : Improve solubility via hydrogen bonding, critical for pharmaceutical formulations .

Biological Activity

N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl group and a pyridine moiety linked through an ethanediamide backbone . Its molecular formula is C16_{16}H18_{18}N4_{4}, with a molecular weight of approximately 365.4 g/mol. The unique structural characteristics contribute to its diverse biological activities.

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • Receptor Tyrosine Kinases (RTKs) : Similar compounds have shown the ability to inhibit RTKs, which play critical roles in cell signaling pathways related to growth and survival. This inhibition can alter the phosphorylation state of target proteins, impacting downstream signaling pathways such as PI3K/Akt and MAPK/ERK, which are essential for cell proliferation and differentiation.
  • Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cell lines. For example, studies have shown that compounds with similar structures can trigger programmed cell death in HCT116 cells, suggesting potential anticancer properties .

Biological Activity Overview

The compound has been investigated for various biological activities, including:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityReference
N,N'-Bis(pyridin-3-ylmethyl)ethanediamideInduces apoptosis in cancer cells
N-(2,4-dimethoxyphenyl)-N'-(pyridin-3-ylmethyl)ethanediamideEnhanced cytotoxicity due to methoxy substitution
N,N-Bis(pyridin-4-ylmethyl)ethanediamideNotable for crystal structure and hydrogen bonding capabilities

Case Study: Apoptosis Induction in HCT116 Cells

In a controlled study, HCT116 cells were exposed to varying concentrations of this compound. Results indicated significant apoptosis induction compared to control groups, with a marked increase in both apoptotic and necrotic cell populations following treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-phenyl-N-[(pyridin-2-yl)methyl]ethanediamide, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves coupling phenyl and pyridylmethyl moieties to an ethanediamide backbone under controlled conditions (e.g., inert atmosphere, 60–80°C). Key steps include amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) and purification via column chromatography. Purity is validated using HPLC (>95% purity threshold) and NMR spectroscopy (absence of extraneous peaks in 1H^1H and 13C^{13}C spectra) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points indicate successful synthesis?

  • Methodology :

  • NMR : 1H^1H NMR should show distinct peaks for the phenyl protons (δ 7.2–7.5 ppm), pyridyl protons (δ 8.0–8.5 ppm), and amide NH protons (δ 6.5–7.0 ppm). 13C^{13}C NMR confirms carbonyl carbons (δ 165–170 ppm).
  • Mass Spectrometry : ESI-MS or HRMS should match the molecular ion ([M+H]+^+) with the theoretical molecular weight (±0.001 Da).
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}) .

Q. What are the primary functional groups influencing the compound's reactivity?

  • Methodology : The ethanediamide core enables hydrogen bonding and metal coordination. The pyridyl group acts as a Lewis base, facilitating interactions with metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}), while the phenyl group contributes to π-π stacking in biological targets. Reactivity assays (e.g., hydrolysis under acidic/basic conditions) can quantify stability .

Advanced Research Questions

Q. How can SHELXL be utilized to refine the crystal structure of this compound, and what challenges arise from its molecular geometry?

  • Methodology : Single-crystal X-ray diffraction data are processed using SHELXL for structure solution and refinement. Challenges include resolving disorder in flexible substituents (e.g., pyridylmethyl group) and modeling hydrogen atoms accurately. Anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis validate intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Q. What strategies resolve discrepancies in biological activity data across different assay conditions?

  • Methodology : Contradictions may arise from assay-specific variables (e.g., cell line viability vs. enzymatic inhibition). Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., SPR for binding affinity). Statistical tools (e.g., ANOVA with post-hoc tests) identify significant outliers .

Q. How does the compound act as a ligand in metal complexes, and what applications does this have in material science or catalysis?

  • Methodology : The pyridyl and amide groups form stable coordination complexes with transition metals (e.g., Co2+^{2+}, Ni2+^{2+}). Spectrophotometric titrations (UV-Vis) and cyclic voltammetry determine stoichiometry and redox properties. Applications include catalysis (e.g., Suzuki coupling) or as MRI contrast agents .

Q. What computational methods predict the compound's reactivity and interaction with biological targets?

  • Methodology : DFT calculations (e.g., B3LYP/6-311+G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates binding to targets (e.g., kinase enzymes), with binding energy scores (<-7.0 kcal/mol indicating strong affinity). MD simulations assess stability of ligand-receptor complexes .

Q. How does structural modification of substituents (e.g., halogenation, alkylation) affect pharmacological properties?

  • Methodology : SAR studies compare derivatives with varied substituents. For example:

  • Halogenation (Cl, F) : Enhances lipophilicity (logP ↑) and membrane permeability (Caco-2 assay).
  • Alkyl chains : Modify metabolic stability (CYP450 inhibition assays).
  • Pyridyl vs. thienyl : Alters metal-binding selectivity (ITC titration) .

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